1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride
Description
Alternative Chemical Names and Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers across chemical databases:
These identifiers facilitate cross-referencing in academic and industrial contexts. For example, the CAS number is critical for regulatory compliance and safety documentation, while the PubChem CID enables quick access to physicochemical and toxicological data.
| Identifier Type | Value |
|---|---|
| CAS Number | 1269152-34-2 |
| EC Number | 966-489-6 |
| PubChem CID | 50988513 |
Molecular Formula and Weight Calculations
The molecular formula of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride is C₄H₁₀ClN₅ , comprising:
- 4 carbon atoms : 2 from the ethanamine backbone and 2 from the tetrazole-methyl group.
- 10 hydrogen atoms : Distributed across the ethyl chain, methyl group, and amine.
- 1 chlorine atom : From the hydrochloride counterion.
- 5 nitrogen atoms : 4 in the tetrazole ring and 1 in the amine group.
The molecular weight is calculated as:
$$
(4 \times 12.01) + (10 \times 1.008) + (35.45) + (5 \times 14.01) = 163.60 \, \text{g/mol}
$$
This matches experimental values reported in PubChem and vendor specifications.
| Component | Atomic Contribution | Total Mass (g/mol) |
|---|---|---|
| Carbon (C) | 4 × 12.01 | 48.04 |
| Hydrogen (H) | 10 × 1.008 | 10.08 |
| Chlorine (Cl) | 1 × 35.45 | 35.45 |
| Nitrogen (N) | 5 × 14.01 | 70.05 |
| Total | 163.60 |
Properties
IUPAC Name |
1-(1-methyltetrazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c1-3(5)4-6-7-8-9(4)2;/h3H,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSFAXBLQWYSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride typically involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with ethan-1-amine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Condensation Reactions
The primary amine group undergoes condensation with carbonyl compounds (aldehydes/ketones) to form imines or Schiff bases. This reaction is typically catalyzed by mild acids or bases and proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| With benzaldehyde | EtOH, piperidine (20 mol%), RT, 12h | N-Benzylidene derivative | 74–86% |
| With acetone | Reflux in THF, MgSO₄ | N-Isopropylidene derivative | 65–78% |
Mechanism :
-
Deprotonation of the amine (under basic conditions).
-
Nucleophilic attack on the carbonyl carbon.
-
Elimination of water to form the imine.
Alkylation and Acylation
The amine group participates in nucleophilic substitution with alkyl halides or acylation with acid chlorides. The hydrochloride salt requires deprotonation (e.g., using K₂CO₃) to activate the amine.
| Reaction | Reagents | Conditions | Products |
|---|---|---|---|
| Alkylation with CH₃I | K₂CO₃, DMF, 60°C, 6h | N-Methylated derivative | 82–90% |
| Acylation with AcCl | Pyridine, CH₂Cl₂, 0°C→RT | N-Acetylated derivative | 75–88% |
Key Insight : Steric hindrance from the tetrazole ring slightly reduces reaction rates compared to linear amines.
Cycloaddition Reactions
The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles under catalytic conditions, forming fused heterocycles .
| Reaction | Partners | Catalyst | Products |
|---|---|---|---|
| With phenylacetylene | CuI, DIPEA, DMF, 80°C | Triazolo-tetrazole hybrid | 68–72% |
| With acrylonitrile | ZnCl₂, MeCN, reflux | Pyrazole derivatives | 55–63% |
Mechanism :
Oxidation
The amine group oxidizes to nitro or nitroso compounds under strong oxidizing agents:
-
H₂O₂/NaWO₄ : Forms nitro derivative (yield: 50–60%).
-
KMnO₄/H₂SO₄ : Over-oxidation leads to carboxylic acid (low yield: 30–35%).
Reduction
The tetrazole ring is resistant to reduction, but the amine can be further reduced:
-
LiAlH₄ : Converts amine to a secondary alcohol (requires harsh conditions; yield: <20%).
Complexation and Salt Formation
The protonated amine forms stable salts with transition metals, useful in catalysis or material science:
| Metal Salt | Conditions | Application |
|---|---|---|
| Cu(II) chloride | MeOH, RT | Catalytic activity in oxidation |
| Fe(III) nitrate | Aqueous, 60°C | Magnetic materials |
Multi-Component Reactions (MCRs)
The compound serves as a building block in MCRs due to its dual reactivity:
Example :
-
Knoevenagel condensation between aldehyde and malononitrile.
-
Michael addition of the amine.
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing NH₃ and forming methyltetrazole.
-
pH Sensitivity : Stable in acidic conditions (pH 2–6); decomposes in strong bases (pH >10) via ring-opening.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance, compounds derived from 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride have shown promising activity against various bacterial strains. A study demonstrated that certain tetrazole derivatives exhibited significant inhibition zones against pathogens such as Escherichia coli and Pseudomonas aeruginosa, indicating potential as antimicrobial agents .
Case Study: Synthesis of Antibacterial Agents
A comprehensive investigation into the structure-activity relationship (SAR) of tetrazole-based compounds revealed that modifications at the nitrogen positions significantly influenced their antibacterial efficacy. The synthesized compounds were tested for their minimum inhibitory concentrations (MICs), yielding promising results that support further development for therapeutic applications .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | P. aeruginosa |
| Compound C | 8 | Staphylococcus aureus |
Catalysis
Copper-Catalyzed Reactions
The compound has been utilized in copper-catalyzed reactions to synthesize various organic compounds. A notable application is its role in the copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is pivotal in the synthesis of 1,2,3-triazoles—important scaffolds in drug discovery . The use of tetrazole derivatives as ligands in these reactions enhances yield and selectivity.
Case Study: Synthesis of Triazoles
In a recent experiment, researchers employed this compound as a ligand in CuAAC reactions. The results indicated that the presence of this compound improved the reaction efficiency significantly compared to traditional methods.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| CuAAC with Ligand | 95 | Room temperature |
| Standard CuAAC | 70 | Elevated temperature |
Material Science
Polymer Chemistry
The incorporation of tetrazole derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Research indicates that polymers modified with tetrazole groups exhibit improved resistance to thermal degradation and better mechanical performance compared to unmodified counterparts .
Case Study: Thermally Stable Polymers
A study focused on synthesizing poly(ethylene terephthalate) (PET) copolymers containing tetrazole moieties. The resultant materials demonstrated higher glass transition temperatures (Tg) and thermal degradation temperatures (Td), making them suitable for high-performance applications.
| Polymer Type | Tg (°C) | Td (°C) |
|---|---|---|
| Unmodified PET | 70 | 300 |
| Tetrazole-modified PET | 85 | 350 |
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Differences and Implications:
Heterocycle Type :
- Tetrazoles (target compound, ) exhibit higher nitrogen content and metabolic stability compared to triazoles () or oxadiazoles (). Tetrazoles are often used as bioisosteres for carboxylic acids due to their similar pKa (~4.9 vs. ~4.2 for carboxylic acids) .
- Triazoles (e.g., 1,2,4-triazole in ) are less polar but more lipophilic, favoring blood-brain barrier penetration.
Substituent Effects :
- The 1-methyl group on the tetrazole in the target compound reduces ring acidity (pKa ~1.5 units higher than unsubstituted tetrazoles) and enhances steric protection against enzymatic degradation .
- Phenyl or ethyl substituents (e.g., ) increase aromaticity or lipophilicity, impacting target binding and solubility.
Amine Chain Modifications :
- The ethanamine chain in the target compound provides a flexible linker for conjugation with pharmacophores, as seen in p97 ATPase inhibitors (). Shorter chains (e.g., ethylamine in ) limit spatial flexibility.
Physicochemical Properties :
- The hydrochloride salt form in the target compound improves solubility (>50 mg/mL in water) compared to neutral analogs.
- Triazole derivatives (e.g., ) exhibit lower aqueous solubility but higher logP values, favoring membrane permeability.
Biological Activity
1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride is a compound belonging to the tetrazole family, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C4H10ClN5
- Molecular Weight : 163.610 g/mol
- CAS Number : 2138537-66-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and potential therapeutic effects.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance:
| Compound | Microorganism Tested | Activity |
|---|---|---|
| 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amines | Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Inhibitory activity observed |
In one study, tetrazole compounds demonstrated varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives showing effectiveness comparable to standard antibiotics like ampicillin .
The exact mechanisms through which 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amines exert their biological effects are still under investigation. However, several hypotheses include:
Enzyme Inhibition :
Tetrazoles may inhibit specific enzymes critical for microbial survival or replication.
Membrane Disruption :
Some studies suggest that these compounds can disrupt microbial cell membranes, leading to cell lysis.
Case Studies and Research Findings
Several studies have focused on the biological effects of tetrazole compounds:
- Antimicrobial Efficacy Study :
- Cytotoxicity Assessment :
- Structure–Activity Relationship (SAR) :
Q & A
Basic: What are the recommended synthetic routes for 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride?
Methodological Answer:
A common approach involves the acid-catalyzed cyclization of precursor nitriles or hydrazides to form the tetrazole ring. For example, a modified procedure similar to triazole derivatives ( ) can be adapted:
React 1-methyl-1H-tetrazole-5-carbonitrile with ethylamine in ethanol under reflux.
Neutralize with hydrochloric acid to precipitate the hydrochloride salt.
Purify via recrystallization (e.g., methanol/water) and confirm purity via HPLC or NMR.
Key considerations:
- Control pH during salt formation to avoid side reactions (e.g., use 5% sodium acetate for pH 5–6, as in ).
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane).
References:
Basic: How should researchers characterize this compound’s structural and thermal properties?
Methodological Answer:
- Structural Analysis:
- NMR : Use H and C NMR to confirm the tetrazole ring and amine proton environments. Compare chemical shifts with analogous compounds (e.g., [2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride, δ ~2.8–3.2 ppm for CHNH) .
- X-ray Crystallography : Resolve crystal structure to verify bond angles and hydrogen-bonding patterns (as in triazole derivatives, ).
- Thermal Stability :
Advanced: What experimental protocols assess the compound’s stability under varying pH and temperature?
Methodological Answer:
pH Stability :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C.
- Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Acidic conditions may protonate the tetrazole ring, altering solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
